3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
CAS No.: 898768-11-1
Cat. No.: VC2302090
Molecular Formula: C16H15FOS
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898768-11-1 |
|---|---|
| Molecular Formula | C16H15FOS |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |
| Standard InChI Key | SRJNJOKWVWGGKL-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Fluorophenyl)-4'-thiomethylpropiophenone, also known as 1-[4-(methylthio)phenyl]-3-(4-fluorophenyl)propan-1-one, is a synthetic organic compound with the molecular formula C₁₆H₁₅FOS and a molecular weight of 274.35 g/mol . The compound is characterized by its unique structural arrangement featuring a ketone linkage between two aromatic rings with specific functional group substitutions.
Structural Components and Configuration
The structural architecture of this compound consists of three main components:
-
A 4-fluorophenyl group (aromatic ring with fluorine at para position)
-
A propanone linker (-CH₂-CH₂-CO-)
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A 4-thiomethylphenyl group (aromatic ring with methylthio substituent at para position)
This arrangement creates a molecule with both hydrophobic and polar regions, contributing to its distinctive physicochemical profile. The presence of both a fluorine atom and a thiomethyl group on separate aromatic rings creates an interesting electronic distribution across the molecule.
Chemical Identifiers
The compound is cataloged with the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 898768-11-1 |
| InChI Key | SRJNJOKWVWGGKL-UHFFFAOYSA-N |
| Molecular Formula | C₁₆H₁₅FOS |
| MDL | MFCD03843569 |
| Purity (Commercial) | 97% |
Table 1: Chemical identifiers for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Physicochemical Properties
The physicochemical properties of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone contribute to its potential applications in various fields. Understanding these properties is essential for evaluating its suitability for specific research or industrial applications.
Physical Properties
The compound exhibits the following physical properties:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 274.35 g/mol | Calculated |
| Physical State | Solid | Observed |
| Density | 1.18±0.1 g/cm³ | Predicted |
| Boiling Point | 424.1±35.0 °C | Predicted |
| Melting Point | Not reported | - |
Table 2: Physical properties of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Chemical Reactivity
Based on its structure, 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is expected to exhibit the following chemical behaviors:
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The ketone group provides a site for nucleophilic addition reactions
-
The thiomethyl group can undergo oxidation to sulfoxide or sulfone
-
The fluorine substituent enhances metabolic stability in biological systems
-
The propanone linker presents potential for reduction to an alcohol
The presence of both fluorine and sulfur atoms in the molecule creates an electron-deficient aromatic ring (fluorophenyl) and an electron-rich aromatic ring (thiomethylphenyl), potentially influencing its intermolecular interactions and reactivity profile.
Structural Analogues and Related Compounds
Key Structural Analogues
Several analogues of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone have been identified and studied, differing in the position of substituents or the nature of functional groups. Notable structural analogues include:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 3-(3-Fluorophenyl)-4'-thiomethylpropiophenone | 898789-00-9 | Fluorine at meta position |
| 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-18-5 | Reversed position of F and SCH₃ |
| 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone | 898768-08-6 | Thiomethyl at ortho position |
| 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone | 898768-58-6 | CF₃ instead of SCH₃ |
Table 3: Structural analogues of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Comparative Analysis with Related Compounds
Fluorinated aromatic compounds have gained significant interest in drug discovery and development due to their enhanced metabolic stability, lipophilicity, and binding affinity to target proteins . The presence of the fluorine atom in 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone potentially contributes to its metabolic stability and membrane permeability, properties that are crucial for potential pharmacological applications.
When compared to similar compounds like (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone derivative), 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone lacks the α,β-unsaturated system but contains a thiomethyl group that could contribute to different biological activities .
| Parameter | Recommended Condition |
|---|---|
| Reaction Temperature | 60-80°C |
| Solvent | Tetrahydrofuran or N,N-dimethylformamide |
| Reaction Time | 12-24 hours |
| Purification | Column chromatography (silica gel) |
| Expected Yield | 75-85% |
Table 4: Recommended laboratory scale production parameters (based on similar compounds)
| Parameter | Information |
|---|---|
| Packaging | Amber glass bottle |
| Storage Recommendations | Store in a cool, dry place |
| Safety Classification | Nonhazardous for shipping |
| Handling Precautions | Use in well-ventilated area; avoid direct contact |
Table 5: Packaging and safety information for commercial products
Structure-Activity Relationship Analysis
Comparison with Known Bioactive Compounds
Several commercially successful drugs contain fluorophenyl moieties, including:
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Fluoxetine (antidepressant)
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Fluvastatin (cholesterol-lowering agent, specifically contains a 4-fluorophenyl group)
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Flubendazole (anthelmintic medication, contains a fluorophenyl group)
The presence of both a fluorophenyl group and a thiomethyl group in 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone suggests potential for biological activity similar to these established pharmaceuticals.
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